Lenalidomide-CO-PEG1-C2-azide is a compound that combines the therapeutic properties of lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is classified primarily as an E3 ligase ligand-linker conjugate, which is crucial for the development of targeted protein degradation strategies, particularly in the context of PROTAC (proteolysis targeting chimeras) technology. The incorporation of the azide group allows for further chemical modifications through click chemistry, enhancing its utility in medicinal chemistry and drug development.
Lenalidomide-CO-PEG1-C2-azide is derived from lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and other hematological malignancies. The compound is classified under small molecules that facilitate targeted protein degradation by acting on specific E3 ligases, particularly cereblon (CRBN), which plays a significant role in the ubiquitin-proteasome pathway.
The synthesis of Lenalidomide-CO-PEG1-C2-azide typically involves several key steps:
This synthetic route allows for the generation of a compound that retains the biological activity of lenalidomide while enabling further modifications for research applications .
The molecular formula for Lenalidomide-CO-PEG1-C2-azide is , with a molecular weight of approximately 386.36 g/mol. Its structure includes:
The structural integrity of Lenalidomide-CO-PEG1-C2-azide is critical for its function as a ligand for E3 ligases and its subsequent biological activity .
Lenalidomide-CO-PEG1-C2-azide can undergo several important chemical reactions:
These reactions are pivotal in expanding the functional repertoire of Lenalidomide-CO-PEG1-C2-azide for various applications in drug development .
The mechanism of action for Lenalidomide-CO-PEG1-C2-azide largely mirrors that of lenalidomide itself. It operates through modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex:
Lenalidomide-CO-PEG1-C2-azide exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications in drug design and development .
Lenalidomide-CO-PEG1-C2-azide has significant potential applications in scientific research:
Lenalidomide-CO-PEG1-C2-azide is a synthetically engineered molecule designed for targeted protein degradation applications. Its structure integrates three distinct modules:
Table 1: Structural Components of Lenalidomide-CO-PEG1-C2-azide
| Module | Chemical Structure | Function |
|---|---|---|
| Ligand (Lenalidomide) | Isoindole-1,3-dione + piperidine-2,6-dione | CRBN recruitment for ubiquitin transfer |
| Linker (PEG1) | –CH₂CH₂OCH₂CH₂OCH₂CH₂– | Spatial flexibility & hydrophilicity |
| Handle (Azide) | –N₃ | Click chemistry conjugation |
The molecule’s modular architecture (C₁₈H₂₀N₆O₅, MW 400.4 g/mol) allows systematic optimization. The linker attaches to lenalidomide’s C4′-position, preserving its CRBN-binding pharmacophore [9] [10].
Cereblon ligands are indispensable in PROTACs (Proteolysis-Targeting Chimeras) due to their unique mechanistic properties:
Design Insight: Integrating lenalidomide into PROTACs leverages endogenous E3 ligase machinery, enabling catalytic, substoichiometric protein degradation – a key advantage over occupancy-driven inhibitors [1] [7].
The PEG1 linker in Lenalidomide-CO-PEG1-C2-azide critically balances molecular properties critical for PROTAC efficacy:
Table 2: Impact of Linker Length on Degrader Properties
| Linker Type | Atoms | Length (Å) | Key Advantages | Limitations |
|---|---|---|---|---|
| PEG1 | 8 | 12.3 | Balanced flexibility & solubility | Limited extension capability |
| PEG2 | 12 | 16.5 | Enhanced reach | Increased hydrophobicity |
| Alkyl (C3) | 3 | 4.1 | Rigidity | Poor solubility |
The terminal azide group (–N₃) enables bioorthogonal conjugation via click chemistry, streamlining PROTAC synthesis:
Figure: Bioconjugation Workflow
Lenalidomide-PEG1-N₃ + Alkyne-Target Ligand ↓ CuAAC/SPAAC PROTAC (Lenalidomide-PEG1-Triazole-Target Ligand) This functionalization supports high-fidelity PROTAC synthesis for phenotypic screening and structure-activity relationship (SAR) studies [1] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: